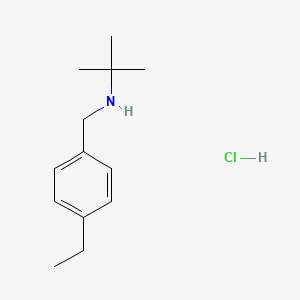
N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride
Übersicht
Beschreibung
N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride, also known as N-ethylbenzyl-2-methyl-2-propanamine hydrochloride, is an organic compound with the molecular formula C10H18ClN. It is a white crystalline solid that is soluble in water and has a melting point of 122-124°C. N-ethylbenzyl-2-methyl-2-propanamine hydrochloride is used in a variety of scientific applications, including synthesis, research, and drug development.
Wissenschaftliche Forschungsanwendungen
Branched Polyamines Synthesis
A study by Cervantes-Mejía et al. (2014) explored the synthesis of novel branched polyamines, including N,N,N’,N’-tetrakis-[3((pyridine-2-methyl)-amine) propyl]-1,4- butanediamine, derived from 2-pyridinecarboxaldehyde. These polyamines were characterized using spectroscopic methods, highlighting their potential in various chemical applications due to their unique structural and functional properties (Cervantes-Mejía et al., 2014).
Synthetic Technology Improvements
Wang Ling-ya (2015) discussed the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in the medical, pesticide, and chemical fields. This study demonstrated a process with methylene chloride as the reaction solvent, showcasing a method that is cost-effective, simple, and environmentally friendly (Wang Ling-ya, 2015).
Neuroprotective Compounds
Hicks et al. (2000) examined the effects of new Ca(2+) channel blockers, including N-[2-[(2-methylphenyl)(phenyl)methoxy]ethyl]-1-butanamine hydrochloride, in models of cerebral ischemia. Their findings indicated significant protection against ischemia-induced brain injury, suggesting potential applications in developing anti-ischemic agents (Hicks et al., 2000).
Corrosion Inhibition
Aziz et al. (2022) explored the application of N-2-methylbenzylidene-4-antipyrineamine as an acid corrosion inhibitor for mild steel in hydrochloric acid. The study demonstrated high inhibitory efficiency, offering insights into the compound's potential as a protective agent for industrial applications (Aziz et al., 2022).
Hepatoprotector Activity
Dyubchenko et al. (2006) synthesized water-soluble derivatives of aminoalkylphenols showing pronounced hepatoprotector activity against tetrachloromethane-induced toxic hepatitis in mice. This research opens avenues for developing new therapeutic agents with hepatoprotective properties (Dyubchenko et al., 2006).
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTMGLZGZMCMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
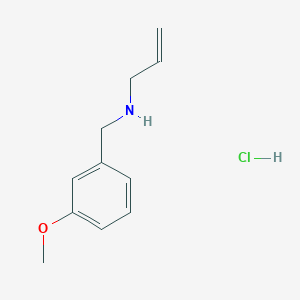
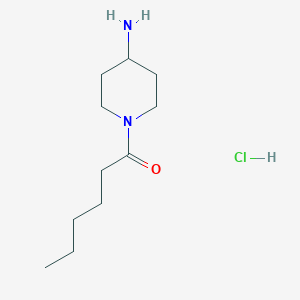
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3085701.png)
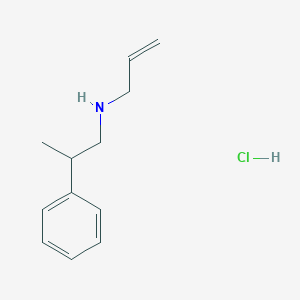
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085706.png)
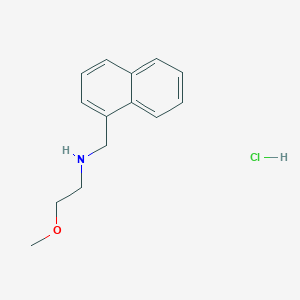

![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)
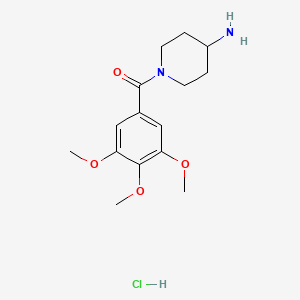
![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
